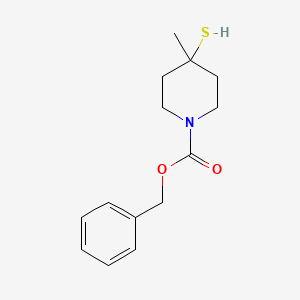
Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a mercapto group, and a carboxylate ester linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercapto groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological targets.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-methylenepiperidine-1-carboxylate
- 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
Uniqueness: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H19NO2S |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
benzyl 4-methyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c1-14(18)7-9-15(10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
InChI Key |
SWQNQRPFASJIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















